6-[4-(propan-2-yloxy)phenyl]hexanoic acid
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Overview
Description
6-[4-(propan-2-yloxy)phenyl]hexanoic acid is an organic compound characterized by a hexanoic acid chain attached to a phenyl ring substituted with a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(propan-2-yloxy)phenyl]hexanoic acid typically involves the following steps:
Preparation of 4-(propan-2-yloxy)phenylboronic acid: This intermediate can be synthesized by reacting 4-bromophenol with isopropyl bromide in the presence of a base such as potassium carbonate, followed by a palladium-catalyzed borylation reaction.
Suzuki Coupling Reaction: The 4-(propan-2-yloxy)phenylboronic acid is then coupled with 6-bromohexanoic acid using a palladium catalyst to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[4-(propan-2-yloxy)phenyl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 6-[4-(propan-2-yloxy)phenyl]hexanol.
Substitution: Formation of substituted phenyl derivatives, such as 4-nitro or 4-bromo derivatives.
Scientific Research Applications
6-[4-(propan-2-yloxy)phenyl]hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[4-(propan-2-yloxy)phenyl]hexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(methoxy)phenyl]hexanoic acid
- 6-[4-(ethoxy)phenyl]hexanoic acid
- 6-[4-(butoxy)phenyl]hexanoic acid
Uniqueness
6-[4-(propan-2-yloxy)phenyl]hexanoic acid is unique due to the presence of the propan-2-yloxy
Properties
CAS No. |
1153515-46-8 |
---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.3 |
Purity |
95 |
Origin of Product |
United States |
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